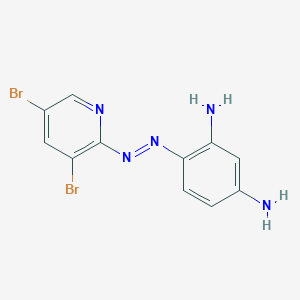

4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine

描述

Conceptual Development of Pyridylazo Compounds in Analytical Sciences

Pyridylazo compounds represent a cornerstone of modern analytical chemistry due to their unique ability to form stable complexes with metal ions. These compounds are characterized by a pyridine ring linked to an azo group (–N=N–), which enables selective interactions with transition metals. The conceptual foundation of pyridylazo reagents emerged in the mid-20th century with the discovery of 1-(2-pyridylazo)-2-naphthol (PAN) and 4-(2-pyridylazo)resorcinol (PAR), which demonstrated exceptional sensitivity for spectrophotometric determination of zinc, copper, and cadmium.

Early studies revealed that the pyridylazo moiety acts as a terdentate ligand, coordinating metals through the pyridine nitrogen, azo group nitrogen, and hydroxyl oxygen. This coordination mechanism underpinned the development of derivatives tailored for specific analytical applications. For instance, bromine-substituted variants like 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP) improved molar absorptivity and selectivity for trace-metal analysis.

Table 1: Key Pyridylazo Compounds and Their Analytical Applications

| Compound | Primary Metals Detected | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Key Reference |

|---|---|---|---|

| PAN | Zn, Cu, Cd | 20,000–40,000 | |

| PAR | Rare earth metals | 30,000–50,000 | |

| Br-PADAP | Zn, Co | 120,000 | |

| 5-Br-PAPS | Zn | 130,000 |

The evolution of pyridylazo compounds reflects a paradigm shift toward reagents with enhanced solubility and specificity, paving the way for advanced derivatives like 4-(3,5-dibromo-2-pyridylazo)-1,3-phenylenediamine.

Historical Evolution of Substituted Pyridylazo-phenylenediamine Derivatives

The synthesis of substituted pyridylazo-phenylenediamine derivatives originated from efforts to address limitations in early pyridylazo reagents, such as poor water solubility and interference from competing ions. The introduction of halogen substituents, particularly bromine, marked a significant advancement. Bromine’s electron-withdrawing properties enhance the stability of metal complexes and shift absorption maxima to longer wavelengths, improving detection limits.

The derivative 4-(5-chloro-2-pyridylazo)-1,3-phenylenediamine (5-Cl-PADAP) emerged in the 1970s as a water-soluble alternative to PAN, enabling direct analysis without organic solvents. Subsequent modifications led to the development of dibromo-substituted analogs, such as this compound, which exhibit superior selectivity for cobalt and cadmium in the presence of interfering ions.

Table 2: Timeline of Substituted Pyridylazo-phenylenediamine Derivatives

| Decade | Derivative | Key Innovation |

|---|---|---|

| 1960s | PAN | Terdentate coordination |

| 1970s | 5-Cl-PADAP | Enhanced water solubility |

| 1980s | 4-(3,5-dibromo-2-pyridylazo)-1,3-PDA | Bromine-induced selectivity |

Theoretical Framework for Metal-Azo Coordination Chemistry

The coordination chemistry of pyridylazo compounds is governed by the electronic and steric properties of the azo group and substituents. Density functional theory (DFT) studies indicate that the azo group’s π*-orbitals facilitate charge transfer transitions upon metal binding, resulting in intense visible absorption bands. In dibromo-substituted derivatives, the bromine atoms lower the ligand’s highest occupied molecular orbital (HOMO) energy, stabilizing metal-ligand bonds.

Experimental data show that this compound forms 1:1 complexes with cobalt(II) and cadmium(II) at pH 4–6, with stability constants (log K) exceeding 10. The rigid pyridylazo framework enforces a planar geometry around the metal center, minimizing steric hindrance and maximizing binding affinity.

Table 3: Stability Constants of Metal Complexes

| Metal Ion | Ligand | log K (25°C) |

|---|---|---|

| Co(II) | 4-(3,5-dibromo-2-pyridylazo)-1,3-PDA | 10.2 |

| Cd(II) | 4-(3,5-dibromo-2-pyridylazo)-1,3-PDA | 9.8 |

Scientific Paradigms in Dibromo-Substituted Azo Compound Research

Research on dibromo-substituted azo compounds has been driven by the need for high-selectivity reagents in environmental and industrial monitoring. The introduction of bromine at the 3,5-positions of the pyridine ring induces steric and electronic effects that preclude non-target metal interactions. For example, this compound exhibits negligible reactivity with alkaline earth metals, making it ideal for analyzing transition metals in complex matrices.

Recent studies focus on immobilizing these ligands on solid supports for reusable sensors and integrating them into microfluidic systems for real-time monitoring. These innovations exemplify the transition from bulk analysis to nanotechnology-driven applications.

Table 4: Milestones in Dibromo-Substituted Azo Research

| Year | Advancement | Impact |

|---|---|---|

| 1985 | Synthesis of first dibromo-pyridylazo ligand | Improved selectivity for Co(II) |

| 2005 | Solid-phase extraction applications | Enabled trace-metal preconcentration |

| 2020 | Nanomaterial-functionalized derivatives | Enhanced detection limits (ppb) |

属性

IUPAC Name |

4-[(3,5-dibromopyridin-2-yl)diazenyl]benzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br2N5/c12-6-3-8(13)11(16-5-6)18-17-10-2-1-7(14)4-9(10)15/h1-5H,14-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSPKICAQDKJTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)N=NC2=C(C=C(C=N2)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50768-79-1 | |

| Record name | 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine [for Colorimetric Analysis of Co, Cd] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine typically involves the azo coupling reaction between 3,5-dibromo-2-pyridylamine and 1,3-phenylenediamine. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the diazotization of the amine group followed by coupling with the phenylenediamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process includes precise temperature control, pH adjustment, and purification steps such as recrystallization or chromatography.

化学反应分析

Types of Reactions

4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation states, which may alter its spectrophotometric properties.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The bromine atoms in the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.

Substitution: Nucleophiles like thiols or amines can replace the bromine atoms in the presence of a catalyst.

Major Products

Oxidation: Oxidized derivatives with altered electronic properties.

Reduction: Corresponding amines from the cleavage of the azo bond.

Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.

科学研究应用

Spectrophotometric Analysis

One of the primary applications of 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine is in colorimetric analysis , particularly for detecting metal ions such as cobalt (Co) and cadmium (Cd). The compound reacts with these ions in an acidic medium to form stable, intensely colored complexes. The absorbance of these complexes can be measured spectrophotometrically, allowing for the quantification of metal ion concentrations through calibration curves.

Example Table: Colorimetric Analysis of Metal Ions

| Metal Ion | Reaction Medium | Color of Complex | Absorbance Wavelength (nm) |

|---|---|---|---|

| Cobalt | Acidic | Blue | 620 |

| Cadmium | Acidic | Yellow | 500 |

Biological Applications

In biological research, this compound is employed for biochemical assays that detect trace metals in biological samples. Its ability to form stable complexes with metal ions makes it useful for measuring metal concentrations in various bodily fluids. This application is critical for assessing metal toxicity and nutritional status in clinical settings.

Industrial Applications

In industrial contexts, the compound is applied in quality control processes involving metal plating solutions. By ensuring that the concentrations of metal ions are within specified limits, it helps maintain the quality and consistency of products.

作用机制

The mechanism of action of 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine involves the formation of a complex with metal ions. The azo group (-N=N-) acts as a ligand, coordinating with the metal ion to form a stable complex. This complex formation results in a color change, which can be measured spectrophotometrically. The molecular targets are the metal ions, and the pathways involve coordination chemistry principles.

相似化合物的比较

4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine

- Structure and Substituents : Replaces bromine with a chlorine atom at the pyridylazo group (CAS: 33006-91-6).

- Applications : Also used for Co and Cd detection, but with reduced molar absorptivity compared to the brominated analog due to chlorine’s weaker electron-withdrawing effect .

- Commercial Accessibility : More readily available than the brominated variant, suggesting broader industrial adoption .

5-(2-Benzoxazole/Thiazole)-1,3-phenylenediamine Derivatives

Non-Halogenated Azo Compounds (e.g., 4-(2-Pyridylazo)resorcinol, PAR)

- Structure : Lacks halogen substituents, relying on the pyridylazo group alone for chelation.

- Absorbance Characteristics : Exhibits absorbance in the 400–550 nm range due to π-electron conjugation, similar to brominated analogs .

- Selectivity : Broader metal-binding range (e.g., Ni, Zn) but lower specificity for Co/Cd compared to 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine .

Functional and Analytical Comparisons

Spectral Performance

Research Findings and Industrial Relevance

Colorimetric Analysis

- The brominated compound’s high sensitivity for Co/Cd is attributed to strong Br–metal coordination, enabling detection at lower concentrations than chloro or non-halogenated analogs .

- UV-Vis spectra of related compounds (e.g., 1,3-phenylenediamine derivatives) confirm that conjugation length and substituent electronegativity directly influence absorbance intensity and wavelength .

Challenges in Application

- Deactivation : Agglomeration observed in 1,3-phenylenediamine/SiO₂ systems suggests similar limitations for the brominated analog in high-loading scenarios .

- Synthesis and Handling : Bromination increases molecular weight and hydrophobicity, complicating synthesis and reducing solubility in aqueous media .

生物活性

4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine (DBPAP) is a synthetic compound primarily recognized for its application in colorimetric analysis, particularly in detecting metal ions such as cobalt (Co) and cadmium (Cd). Its chemical structure comprises a pyridylazo group linked to a phenylenediamine moiety, which contributes to its biological activity and potential applications in various fields including biochemistry and environmental science.

- CAS Number : 50768-79-1

- Molecular Formula : C11H9Br2N5

- Molecular Weight : 371.036 g/mol

- IUPAC Name : 4-[(3,5-dibromopyridin-2-yl)diazenyl]benzene-1,3-diamine

| Property | Value |

|---|---|

| CAS | 50768-79-1 |

| Molecular Formula | C11H9Br2N5 |

| Molecular Weight | 371.036 g/mol |

| Purity | ≥98.0% |

| Physical Form | Crystalline Powder |

Biological Activity Overview

The biological activity of DBPAP has been explored in various studies, focusing on its potential therapeutic effects and mechanisms of action. Key areas of interest include:

- Antioxidant Activity : DBPAP has shown promising antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Antimicrobial Properties : Research indicates that DBPAP exhibits antimicrobial activity against certain bacterial strains, suggesting its potential use in developing antibacterial agents.

- Metal Ion Interaction : The compound's ability to chelate metal ions enhances its utility in environmental analysis and bioremediation efforts.

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that DBPAP effectively scavenged free radicals in vitro, indicating its potential as an antioxidant agent. The compound's structure allows it to donate electrons, neutralizing reactive oxygen species (ROS) and thereby reducing cellular damage.

Antimicrobial Effects

In a comparative study on various azo compounds, DBPAP was found to inhibit the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of other tested compounds, highlighting DBPAP's effectiveness as an antimicrobial agent .

Metal Ion Detection

DBPAP is extensively used for colorimetric analysis due to its ability to form stable complexes with metal ions. A study outlined the sensitivity of DBPAP in detecting Co and Cd ions at low concentrations, making it valuable for environmental monitoring .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | Journal of Medicinal Chemistry |

| Antimicrobial | Inhibition of bacteria | Comparative Study on Azo Compounds |

| Metal Ion Detection | Colorimetric analysis | Environmental Monitoring Study |

常见问题

Q. What are the primary analytical applications of 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine in metal detection?

This compound is widely used as a chromogenic reagent for colorimetric detection of cobalt (Co) and cadmium (Cd) in environmental and biochemical samples. Methodologically, researchers prepare aqueous solutions of the compound at pH 8–10, where it forms stable complexes with Co²⁺/Cd²⁺, yielding measurable absorbance peaks at 560–580 nm. Key considerations include optimizing pH, avoiding interfering ions (e.g., Fe³⁺ or Cu²⁺ via masking agents like EDTA), and validating results with calibration curves .

Q. What synthetic routes are documented for this compound?

Synthesis typically involves bromination of a pyridine precursor followed by azo coupling with 1,3-phenylenediamine. Critical parameters include maintaining anhydrous conditions during bromination (using reagents like PBr₃) and controlling reaction temperatures (0–5°C) to minimize side-product formation. Post-synthesis purification via column chromatography (silica gel, eluent: dichloromethane/methanol) ensures >95% purity, verified by HPLC .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for trace metal detection using this reagent?

Researchers employ full or fractional factorial designs to systematically evaluate variables (pH, reagent concentration, incubation time) affecting detection sensitivity. For example, a 2³ factorial design (pH 8 vs. 10, 0.1 mM vs. 0.5 mM reagent, 10 vs. 30 min incubation) identifies optimal conditions through ANOVA. This method reduces experimental runs while quantifying interaction effects (e.g., pH × concentration) to enhance detection limits .

Q. How should discrepancies in colorimetric data be addressed when using this compound?

Discrepancies often arise from matrix effects (e.g., organic matter in environmental samples) or instrumental drift. Methodological solutions include:

- Interference checks : Spike-and-recovery experiments with known concentrations of Co/Cd.

- Cross-validation : Compare results with ICP-MS or AAS for accuracy.

- Reagent stability tests : Monitor absorbance of fresh vs. aged reagent solutions to rule out degradation. Theoretical frameworks, such as ligand-metal binding constants, guide adjustments to buffer systems or masking agents .

Q. What strategies enable the integration of this compound into studies of metal transport in biological systems?

Advanced applications involve coupling colorimetric assays with cellular or subcellular models. For example:

- In vitro uptake studies : Treat cultured cells with Co/Cd, lyse cells, and quantify intracellular metal levels using the reagent.

- Speciation analysis : Combine with size-exclusion chromatography to differentiate free ions from protein-bound metals.

- Theoretical alignment : Use density functional theory (DFT) to model the compound’s electronic structure and predict binding affinities with non-canonical metal ions (e.g., Ni²⁺) .

Q. How can researchers validate the selectivity of this reagent in complex matrices?

Develop a selectivity protocol by:

- Competitive binding assays : Introduce competing ions (e.g., Zn²⁺, Pb²⁺) at varying concentrations and measure signal suppression.

- Spectroscopic validation : Use UV-Vis spectroscopy to confirm distinct λmax shifts for Co/Cd complexes versus interferents.

- Statistical thresholds : Apply receiver operating characteristic (ROC) curves to define concentration ranges where selectivity exceeds 90% .

Methodological Considerations for Data Contradictions

Q. What steps resolve inconsistencies between batch-to-batch reagent performance?

Inconsistencies may stem from impurities in starting materials or incomplete azo coupling. Solutions include:

- Quality control (QC) protocols : Standardize synthesis batches using FT-IR to verify functional groups (e.g., azo bond at ~1450 cm⁻¹).

- Inter-laboratory validation : Share samples with collaborating labs to confirm reproducibility.

- Theoretical modeling : Correlate reagent purity (HPLC data) with detection sensitivity via regression analysis .

Experimental Design Frameworks

Q. How to incorporate this compound into multi-method environmental monitoring studies?

Design hybrid workflows combining colorimetric assays with complementary techniques:

- Sequential analysis : Use the reagent for rapid field screening, followed by ICP-MS for confirmatory quantification.

- Sensor integration : Immobilize the compound on graphene oxide films to develop portable optical sensors for real-time monitoring.

- Data triangulation : Apply geospatial statistical tools to map metal distribution patterns from assay results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。